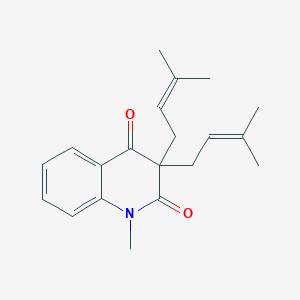
2,4(1H,3H)-Quinolinedione, 1-methyl-3,3-bis(3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Quinolinedione, 1-methyl-3,3-bis(3-methyl-2-butenyl)- is a complex organic compound belonging to the quinolinedione family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinolinedione, 1-methyl-3,3-bis(3-methyl-2-butenyl)- typically involves multi-step organic reactions. Common starting materials include quinoline derivatives and various alkylating agents. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Quinolinedione, 1-methyl-3,3-bis(3-methyl-2-butenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Quinolinedione, 1-methyl-3,3-bis(3-methyl-2-butenyl)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolinedione derivatives with varying substituents. Examples include:
- 2,4(1H,3H)-Quinolinedione, 1-methyl-3,3-bis(2-methyl-2-butenyl)-
- 2,4(1H,3H)-Quinolinedione, 1-methyl-3,3-bis(4-methyl-2-butenyl)-
Uniqueness
The uniqueness of 2,4(1H,3H)-Quinolinedione, 1-methyl-3,3-bis(3-methyl-2-butenyl)- lies in its specific substituents, which may confer distinct chemical and biological properties compared to other quinolinedione derivatives.
Properties
CAS No. |
57931-85-8 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-methyl-3,3-bis(3-methylbut-2-enyl)quinoline-2,4-dione |
InChI |
InChI=1S/C20H25NO2/c1-14(2)10-12-20(13-11-15(3)4)18(22)16-8-6-7-9-17(16)21(5)19(20)23/h6-11H,12-13H2,1-5H3 |
InChI Key |
DPDOQGICSCTEJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1(C(=O)C2=CC=CC=C2N(C1=O)C)CC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















